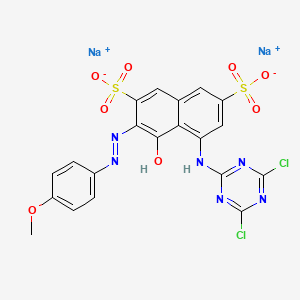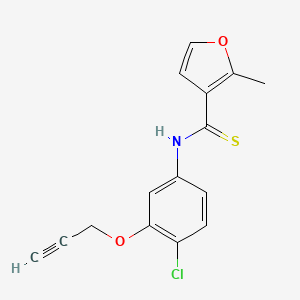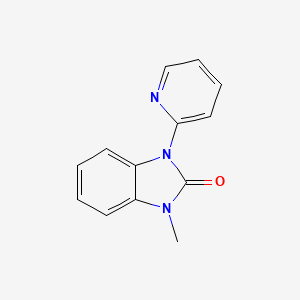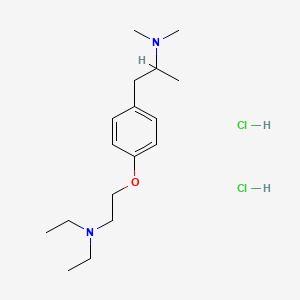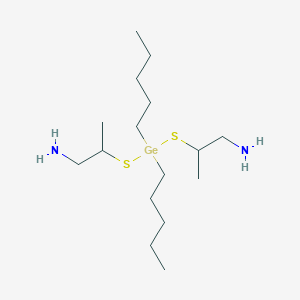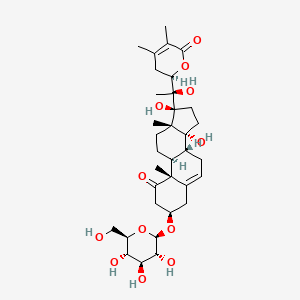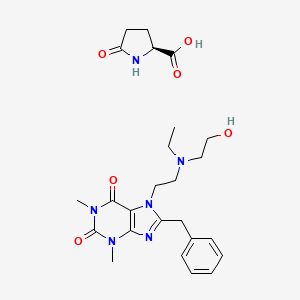
Capric acid, isopropanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capric acid, isopropanolamine salt is a compound formed by the reaction of capric acid (also known as decanoic acid) with isopropanolamine. Capric acid is a saturated fatty acid with a ten-carbon chain, commonly found in coconut oil and palm kernel oil. Isopropanolamine is an organic compound that serves as a base and is often used in the production of surfactants and emulsifiers. The resulting salt combines the properties of both components, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of capric acid, isopropanolamine salt typically involves the neutralization reaction between capric acid and isopropanolamine. The reaction is carried out by mixing equimolar amounts of capric acid and isopropanolamine in a suitable solvent, such as ethanol or water, under controlled temperature conditions. The reaction proceeds as follows:
C10H20O2+C3H9NO→C10H19O2C3H9NO
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors and continuous mixing. The reaction mixture is typically heated to around 60-70°C to ensure complete reaction. After the reaction is complete, the solvent is removed by distillation, and the resulting salt is purified by recrystallization or filtration.
化学反応の分析
Types of Reactions: Capric acid, isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group in the salt can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Capric acid, isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of capric acid, isopropanolamine salt involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the salt can penetrate and disrupt microbial cell membranes, leading to cell lysis. Additionally, the amine group can interact with proteins, altering their structure and function.
類似化合物との比較
Capric acid: A saturated fatty acid with similar lipid-disrupting properties.
Isopropanolamine: An organic base used in the production of surfactants and emulsifiers.
Lauric acid, isopropanolamine salt: A similar compound with a twelve-carbon chain, offering different solubility and reactivity properties.
Uniqueness: Capric acid, isopropanolamine salt is unique due to its balanced properties derived from both capric acid and isopropanolamine. It offers a combination of lipid-disrupting and protein-interacting capabilities, making it versatile for various applications in research and industry.
特性
CAS番号 |
64012-04-0 |
|---|---|
分子式 |
C13H29NO3 |
分子量 |
247.37 g/mol |
IUPAC名 |
1-aminopropan-2-ol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3,5H,2,4H2,1H3 |
InChIキー |
XXOPKUIPDUCOSI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


